1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-isopropylurea
Description
1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-isopropylurea is a urea derivative featuring a benzothiazole core substituted with chlorine at the 7-position and methoxy at the 4-position. Urea derivatives are widely studied for pesticidal and pharmaceutical applications due to their hydrogen-bonding capacity and metabolic stability. This compound’s chlorine atom likely increases lipophilicity and target-binding affinity, while the methoxy group may modulate electronic effects and solubility .
Properties
IUPAC Name |
1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-propan-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2S/c1-6(2)14-11(17)16-12-15-9-8(18-3)5-4-7(13)10(9)19-12/h4-6H,1-3H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKIHBPUYKSCFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=NC2=C(C=CC(=C2S1)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-isopropylurea typically involves the following steps:
Starting Materials: The synthesis begins with 7-chloro-4-methoxybenzo[d]thiazole and isopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-isopropylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-isopropylurea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is used in the development of new materials and as a precursor in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-isopropylurea involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cell proliferation and apoptosis .
Comparison with Similar Compounds
Bentaluron (1-(1,3-Benzothiazol-2-yl)-3-isopropylurea)
- Structural Differences : Bentaluron lacks the 7-chloro and 4-methoxy substituents on the benzothiazole ring.
- Biological Activity: Bentaluron is registered as a pesticide, but its unsubstituted benzothiazole ring may result in lower efficacy against resistant fungal strains .
Thiazole Derivatives with Halogenated Aryl Groups ()
- Structural Features : Compounds such as 4 (4-(4-chlorophenyl)-thiazole) and 5 (4-(4-fluorophenyl)-thiazole) in feature fluorophenyl or chlorophenyl substituents on a thiazole core.
- Comparison: Unlike the target compound, these derivatives incorporate triazole and pyrazole moieties, which introduce conformational rigidity.
Tetrahydrobenzo[b]thiophene-Based Ureas ()
- Structural Features: Compounds like 7a–7d (e.g., 1-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-3-benzoyl urea) possess a saturated thiophene ring with cyano or ester substituents.
Thiazol-Isoxazol Fungicides ()
- Structural Features : Patent derivatives like 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one incorporate isoxazole and piperidine moieties.
- Comparison: The ethanone and piperidine groups in these compounds suggest a different mode of action (e.g., enzymatic inhibition via ketone coordination) compared to the urea group’s hydrogen-bonding capability. Biological Activity: These compounds are optimized for crop protection, highlighting the trade-off between urea-based systemic activity and isoxazol-thiazol contact fungicidal properties .
Data Table: Key Structural and Functional Comparisons
Research Findings
- Substituent Effects : The 7-chloro and 4-methoxy groups in the target compound likely enhance bioactivity compared to bentaluron by improving target binding (via chlorine’s electronegativity) and metabolic stability (via methoxy’s steric protection) .
- Conformational Flexibility: ’s thiazole derivatives demonstrate that non-planar substituents reduce stacking interactions, underscoring the advantage of the target compound’s planar benzothiazole-urea system .
- Functional Group Trade-offs : Urea derivatives (e.g., target compound, bentaluron) prioritize hydrogen-bonding interactions, whereas isoxazol-thiazol fungicides () rely on ketone and heterocyclic motifs for enzyme inhibition .
Biological Activity
1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-isopropylurea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Molecular Formula : C₁₈H₁₈ClN₃O₂S
- Molecular Weight : 367.87 g/mol
- CAS Number : 1215370-10-7
The structure features a chloro-substituted benzo[d]thiazole moiety linked to an isopropylurea group, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 7-chloro-4-methoxybenzo[d]thiazole with an isopropyl isocyanate. The general synthetic route can be summarized as follows:
- Preparation of Isocyanate : Isopropyl alcohol is converted into isocyanate using phosgene or other suitable reagents.
- Coupling Reaction : The isocyanate reacts with 7-chloro-4-methoxybenzo[d]thiazole under controlled conditions to form the urea derivative.
- Purification : The product is purified through recrystallization or chromatography.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Enzymes : Research indicates that derivatives of benzo[d]thiazole can inhibit enzymes such as 17β-hydroxysteroid dehydrogenase (17β-HSD), which plays a role in steroid metabolism and could be linked to conditions like diabetes and cancer .
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against a range of pathogens, suggesting that this compound may also exhibit such properties .
Case Studies and Research Findings
Several studies have explored the biological activities associated with compounds similar to this compound:
- Antidiabetic Activity : A study reported that benzothiazole derivatives showed significant inhibitory activity against enzymes related to Type II diabetes, indicating potential use in managing blood sugar levels .
- Anticancer Potential : Compounds with similar structural features have been evaluated for anticancer activity, showing promise in inhibiting tumor growth in vitro and in vivo models .
- Antimicrobial Studies : A comparative study on various benzo[d]thiazole derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria, positioning them as candidates for antibiotic development .
Data Table of Related Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Compound A | Piperazine + Nitro | Antimicrobial |
| Compound B | Benzo[d]thiazole + Alkane | Anticancer |
| Compound C | Nitro + Heterocyclic | Anti-inflammatory |
This table illustrates how similar compounds share structural features with this compound and their respective biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
